molecular formula C17H13N3O5 B5733374 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-nitrophenyl)acrylamide

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-nitrophenyl)acrylamide

Cat. No. B5733374
M. Wt: 339.30 g/mol
InChI Key: JHVOGFHKMZOIGE-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-nitrophenyl)acrylamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly known as "HNK" and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of HNK is not fully understood, but studies have suggested that it may act through various pathways, including the inhibition of NF-κB and the activation of AMPK. NF-κB is a transcription factor that plays a key role in inflammation and cancer, while AMPK is an energy-sensing enzyme that regulates cellular metabolism.
Biochemical and Physiological Effects:
HNK has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in inflammation. Additionally, HNK has been found to induce apoptosis in cancer cells and reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using HNK in lab experiments is its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising candidate for the development of new drugs. However, one limitation of using HNK in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of HNK. One direction is to further investigate its mechanism of action and identify the specific pathways involved in its anti-inflammatory, anti-cancer, and neuroprotective effects. Another direction is to explore its potential use in combination with other drugs for the treatment of various diseases. Additionally, more research is needed to determine the optimal dosage and administration of HNK for therapeutic use.

Synthesis Methods

The synthesis of HNK involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 3-nitrobenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a Knoevenagel condensation reaction with cyanoacetamide to yield HNK.

Scientific Research Applications

HNK has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. Studies have shown that HNK can inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, HNK has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c1-25-16-8-11(5-6-15(16)21)7-12(10-18)17(22)19-13-3-2-4-14(9-13)20(23)24/h2-9,21H,1H3,(H,19,22)/b12-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVOGFHKMZOIGE-GHXNOFRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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